Ethyltrichlorosilane

Description

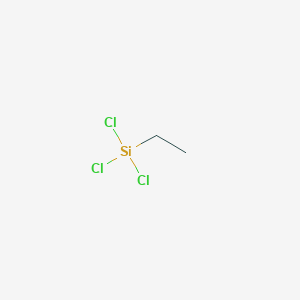

Structure

3D Structure

Properties

IUPAC Name |

trichloro(ethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl3Si/c1-2-6(3,4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYFEXPFPVDYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl3Si | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026940 | |

| Record name | Ethyl silicon trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 57 °F. Boiling point 211.1 °F (99.5 °C). Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB] Clear liquid with a pungent odor; [CAMEO] | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °F at 760 mmHg (EPA, 1998), 100.5 °C, Heat of Vaporization - 7.7 kcal/mole at boiling point, Boiling point: 99.1 °C at 1 atm | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

72 °F (EPA, 1998), 72 °F (22 °C) (Open cup), 57 °F (Closed cup) | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride, SOL IN BENZENE, ETHER, HEPTANE, PERCHLOROETHYLENE | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2381 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2373 g/cu cm at 20 °C, Density: 1.2342 at 24 °C; 1.2349 at 20 °C | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1) | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

47.2 [mmHg], 47.2 mm Hg at 25 deg | |

| Record name | Trichloroethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, COLORLESS LIQUID | |

CAS No. |

115-21-9 | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl silicon trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(ethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q81CH0W5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-158 °F (EPA, 1998), -105.6 °C | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (ETCS), with the chemical formula C₂H₅Cl₃Si, is a versatile and highly reactive organosilicon compound.[1][2] As a member of the chlorosilane family, its utility is primarily derived from the three reactive chlorine atoms attached to the silicon atom, rendering it an excellent electrophile and a valuable precursor in a multitude of chemical syntheses.[1][2] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in research and development, including its role as an intermediate in the synthesis of complex molecules relevant to the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless, fuming liquid characterized by a pungent odor.[3][4] It is a highly flammable and corrosive compound that requires careful handling in a controlled laboratory environment.[5][6] The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂H₅Cl₃Si | [7] |

| Molecular Weight | 163.51 g/mol | [8] |

| Boiling Point | 99-101 °C | [9] |

| Melting Point | -106 °C | [9] |

| Density | 1.237 g/mL at 25 °C | [9] |

| Vapor Pressure | 26 mmHg at 20 °C | [7] |

| Flash Point | 22 °C | [7] |

| Refractive Index | 1.426 at 20 °C | [9] |

| Solubility | Reacts with water and alcohol.[10] Soluble in many organic solvents. |

Reactivity of this compound

The reactivity of this compound is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. This high reactivity makes it a valuable intermediate for the synthesis of a wide range of organosilicon compounds.

Hydrolysis and Condensation

This compound reacts vigorously with water in a hydrolysis reaction to form ethylsilanetriol (C₂H₅Si(OH)₃) and hydrogen chloride (HCl) gas.[8] The resulting silanetriol is unstable and readily undergoes self-condensation to form polysiloxanes, which are the basis for silicone polymers. The extent of polymerization and the structure of the resulting polymer can be controlled by the reaction conditions.

Alcoholysis

Similar to hydrolysis, this compound reacts with alcohols to form alkoxysilanes. The reaction proceeds by the stepwise substitution of the chloro groups with alkoxy groups, releasing HCl as a byproduct. The resulting ethylalkoxysilanes are useful as coupling agents and in the preparation of sol-gel materials.

Reactions with Organometallic Reagents

This compound readily reacts with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new silicon-carbon bonds. These reactions are a versatile method for the synthesis of a variety of organosilanes with different organic substituents. The degree of substitution can be controlled by the stoichiometry of the reactants.

Experimental Protocols

Protocol 1: Controlled Hydrolysis and Condensation for the Formation of a Polysiloxane Gel

Objective: To demonstrate the hydrolysis and subsequent condensation of this compound to form a cross-linked polysiloxane gel.

Materials:

-

This compound (ETCS)

-

Isopropanol (IPA)

-

Deionized water

-

Toluene

-

Ammonium hydroxide (30% solution)

Procedure:

-

In a fume hood, prepare a solution of 10 mL of this compound in 50 mL of toluene in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.

-

Prepare a hydrolysis solution by mixing 20 mL of isopropanol, 10 mL of deionized water, and 1 mL of ammonium hydroxide solution.

-

Slowly add the hydrolysis solution to the stirred ETCS solution from the dropping funnel over a period of 30 minutes. The reaction is exothermic and will produce HCl gas. Ensure efficient stirring to dissipate heat and facilitate the reaction.

-

After the addition is complete, continue stirring the mixture for 2 hours at room temperature to allow for the condensation reaction to proceed.

-

Observe the formation of a viscous liquid, which will gradually turn into a gel.

-

The gel can be washed with toluene to remove any unreacted starting material and soluble oligomers.

-

The resulting gel can be dried in a vacuum oven at 60°C to obtain a solid polysiloxane material.

Protocol 2: General Procedure for Silylation of an Alcohol

Objective: To protect a hydroxyl group in an alcohol by converting it into an ethylsilyl ether using this compound.

Materials:

-

This compound (ETCS)

-

The alcohol to be protected

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA) or pyridine

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a fume hood, dissolve the alcohol (1 equivalent) and triethylamine (3.3 equivalents) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution via a dropping funnel. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether.

-

Purify the product by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a key building block in organic and materials chemistry with several applications relevant to researchers and drug development professionals.

-

Precursor to Silicone Polymers: As detailed in the reactivity section, the controlled hydrolysis of this compound is a fundamental method for producing silicone polymers with a wide range of properties and applications, from elastomers and sealants to biocompatible materials for medical devices.

-

Silylating Agent: The reactivity of the Si-Cl bonds allows this compound to be used as a silylating agent to protect hydroxyl groups in complex molecules during multi-step syntheses.[11] The resulting ethylsilyl ethers exhibit different stability profiles compared to more common silyl ethers, offering chemists additional options in their synthetic strategies.

-

Intermediate in Organic Synthesis: this compound serves as a precursor for various organosilicon reagents. For instance, it is used in cobalt-catalyzed Diels-Alder reactions, which are a powerful tool for the construction of complex cyclic molecules that are often scaffolds for pharmaceuticals and agrochemicals.[2][12]

-

Surface Modification: this compound can be used to modify the surface properties of materials such as glass and silica. The reaction of ETCS with surface hydroxyl groups forms a hydrophobic ethylsilyl layer, which can be useful in applications ranging from chromatography to microfluidics.

While direct use of this compound in final drug products is not common, its role as a versatile intermediate in the synthesis of complex organic molecules makes it a valuable compound for the pharmaceutical industry.[13] The ability to introduce silicon-containing moieties or to use it as a protecting group facilitates the efficient synthesis of active pharmaceutical ingredients (APIs).

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of a 12-membered cyclic siloxane possessing alkoxysilyl groups as a nanobuilding block and its use for preparation of gas permeable membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CYCLIC SILOXANES (CYCLOSILOXANES) - Ataman Kimya [atamanchemicals.com]

- 5. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. gelest.com [gelest.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trichloroethylsilane | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. US5241097A - Process for the preparation of cyclic siloxane - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyltrichlorosilane (CAS Number 115-21-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltrichlorosilane (ETCS), with the CAS number 115-21-9, is a volatile, colorless, and fuming liquid organosilicon compound with a pungent odor.[1] Its high reactivity, particularly its vigorous reaction with water and other protic solvents, makes it a crucial intermediate in the synthesis of a wide array of silicon-containing materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and key applications, as well as essential safety and handling information. The content is structured to serve as a practical resource for laboratory and industrial applications.

Physicochemical Properties

This compound is a flammable and corrosive liquid that requires careful handling in a controlled environment.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅Cl₃Si | [1] |

| Molecular Weight | 163.51 g/mol | [1] |

| Appearance | Colorless fuming liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 99.5 °C (211.1 °F) | [1] |

| Melting Point | -105.6 °C (-158.1 °F) | |

| Flash Point | 13.9 °C (57 °F) | [1] |

| Density | 1.238 g/mL at 25 °C | |

| Vapor Pressure | 55 mmHg at 20 °C | |

| Vapor Density | 5.6 (Air = 1) | [1] |

| Refractive Index | 1.4256 at 20 °C | [1] |

| Solubility | Soluble in ether, benzene, and other organic solvents. Reacts with water. | [1] |

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | Reference(s) |

| Reactivity with Water | Reacts violently with water, steam, or moist air to produce heat and toxic, corrosive fumes of hydrogen chloride (HCl). | [3] |

| Reactivity with Alcohols | Reacts with alcohols to form alkoxy silanes and hydrogen chloride. | [3] |

| Thermal Decomposition | When heated to decomposition, it emits highly toxic fumes of chlorine and phosgene. | [1] |

| Corrosivity | Highly corrosive to most metals in the presence of moisture due to the formation of HCl. | [1] |

| Hydrolysis | Readily hydrolyzes to form ethylsilanetriol, which can then condense to form polysiloxanes (silicones). | [1] |

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Triplet | 3H | -CH₃ |

| ~1.45 | Quartet | 2H | -CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~7.5 | -CH₃ |

| ~17.5 | -CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Table 5: Key Mass Spectrometry (MS) Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 162/164/166 | [CH₃CH₂SiCl₃]⁺ (Molecular Ion) |

| 133/135/137 | [SiCl₃]⁺ |

| 98/100 | [CH₃CH₂SiCl₂]⁺ |

| 63/65 | [SiCl]⁺ |

| 29 | [CH₃CH₂]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Table 6: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2970-2880 | C-H stretch (alkyl) |

| ~1460, 1380 | C-H bend (alkyl) |

| ~800-600 | Si-Cl stretch |

| ~1240 | Si-C stretch |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and common applications of this compound.

Synthesis of this compound

This compound can be synthesized via several routes, with the "direct process" being the most common industrial method. For laboratory-scale synthesis, the Grignard reaction offers a more convenient approach.

This protocol describes the synthesis of this compound from ethylmagnesium bromide and silicon tetrachloride.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Silicon tetrachloride (SiCl₄)

-

Dry nitrogen or argon gas supply

-

Standard reflux apparatus (three-necked flask, condenser, dropping funnel)

Procedure:

-

Preparation of Grignard Reagent:

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask along with a small crystal of iodine.

-

In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

-

Slowly add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate dropping funnel, place a solution of silicon tetrachloride in anhydrous diethyl ether.

-

Add the silicon tetrachloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

-

Work-up and Isolation:

-

The reaction mixture will contain the product, unreacted starting materials, and magnesium salts as a precipitate.

-

Filter the mixture under an inert atmosphere to remove the magnesium salts.

-

Wash the collected solids with anhydrous diethyl ether to recover any entrained product.

-

Combine the filtrate and the washings.

-

The crude this compound in diethyl ether can be purified by fractional distillation.

-

References

Synthesis of Ethyltrichlorosilane: An In-depth Technical Guide for Research Professionals

Introduction

Ethyltrichlorosilane (ETCS), with the chemical formula C₂H₅SiCl₃, is a versatile organosilicon compound of significant interest in research and development.[1] Its trifunctional nature, possessing a stable ethyl group and three reactive chloro-substituents, makes it a valuable precursor in the synthesis of a wide array of organosilicon materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound for research purposes, detailing experimental protocols, comparative data, and reaction mechanisms to aid researchers, scientists, and drug development professionals in its preparation and application.

This compound is a colorless, fuming liquid with a pungent odor. It is highly reactive and moisture-sensitive, readily hydrolyzing to release hydrochloric acid.[2] This reactivity is central to its utility as a chemical intermediate.

Core Synthetic Methodologies

For research-scale synthesis, three principal methods are employed for the preparation of this compound:

-

Direct Synthesis: The reaction of ethyl chloride with elemental silicon in the presence of a catalyst.

-

Hydrosilylation: The addition of trichlorosilane to ethylene, typically catalyzed by a platinum complex.

-

Grignard Reaction: The reaction of a Grignard reagent, such as ethylmagnesium bromide, with silicon tetrachloride.

Each of these methods offers distinct advantages and disadvantages in terms of yield, purity, and experimental complexity. The selection of a particular route will depend on the specific requirements of the research, including available starting materials, desired scale, and purity needs.

Comparative Analysis of Synthesis Routes

The following table summarizes the key parameters for the three primary synthesis routes to this compound. This data is compiled from various sources and may include analogous reactions due to the limited availability of direct comparative studies under identical laboratory conditions.

| Parameter | Direct Synthesis | Hydrosilylation | Grignard Reaction |

| Primary Reactants | Ethyl Chloride, Silicon | Ethylene, Trichlorosilane | Ethylmagnesium Bromide, Silicon Tetrachloride |

| Catalyst | Copper | Platinum Complexes (e.g., Speier's, Karstedt's) | None (Grignard reagent is the reactant) |

| Typical Reaction Temperature | 250-350°C | 20-100°C | 0-35°C (reflux in diethyl ether) |

| Typical Reaction Pressure | Atmospheric or slightly elevated | Atmospheric to moderate pressure | Atmospheric |

| Reported Yield | Moderate to High (Variable) | High (>90%) | Moderate to High |

| Purity of Crude Product | Moderate (Mixture of ethylchlorosilanes) | High | Moderate (Contains MgX₂ salts and byproducts) |

| Key Advantages | Potentially cost-effective for larger scale | High selectivity and yield, mild conditions | Versatile, applicable to various alkyl groups |

| Key Disadvantages | High temperatures, complex product mixture | Cost of platinum catalyst | Requires strictly anhydrous conditions, multi-step |

| Primary Side Products | Diethyldichlorosilane, Triethylchlorosilane, Tetrachlorosilane | Oligomers of ethylene, other hydrosilylation products | Tetraethylsilane, unreacted starting materials |

Experimental Protocols

1. Direct Synthesis of this compound

The direct synthesis, often referred to as the Müller-Rochow process, involves the reaction of an alkyl halide with elemental silicon at elevated temperatures in the presence of a copper catalyst. While primarily used for methylchlorosilanes, this process can be adapted for the synthesis of this compound.

Methodology:

-

Catalyst Preparation: A contact mass is prepared by mixing finely powdered silicon (98-99% purity) with a copper catalyst (e.g., copper(I) chloride or copper oxide) in a ratio of approximately 9:1 by weight. Promoters such as zinc or tin may also be added to improve selectivity.

-

Reaction Setup: The contact mass is placed in a fluidized-bed or fixed-bed reactor equipped with a gas inlet for ethyl chloride, a heating system capable of reaching 350°C, and a condenser to collect the products. The entire system must be purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Reaction Execution: The reactor is heated to the reaction temperature (typically 280-320°C). Gaseous ethyl chloride is then passed through the heated contact mass. The flow rate of ethyl chloride should be carefully controlled to maintain the desired reaction temperature and pressure.

-

Product Collection and Purification: The effluent gas stream, containing a mixture of ethylchlorosilanes, unreacted ethyl chloride, and other byproducts, is passed through a condenser. The condensed liquid is collected and subsequently purified by fractional distillation to isolate this compound (boiling point: 99.5°C).[1]

Logical Workflow for Direct Synthesis:

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (C₂H₅Cl₃Si) is a fundamental organosilicon compound characterized by a silicon atom bonded to an ethyl group and three chlorine atoms.[1][2][3] Its high reactivity, particularly the hydrolytic sensitivity of the silicon-chlorine bonds, makes it a versatile precursor in the synthesis of a wide array of silicon-containing materials, including siloxanes and silicone polymers.[4] Furthermore, it serves as a crucial reagent in surface modification processes and as a coupling agent in the manufacturing of composite materials. An understanding of its molecular structure and the nature of its chemical bonds is paramount for controlling its reactivity and designing novel applications in materials science and drug development.

Molecular Structure and Geometry

The molecular geometry of this compound is based on a central silicon atom with a tetrahedral arrangement of its substituents. The presence of the ethyl group and three chlorine atoms results in a distorted tetrahedral geometry around the silicon center. Due to the lack of direct experimental data from gas electron diffraction or microwave spectroscopy for this compound, the structural parameters presented below are derived from computational chemistry models, which provide reliable predictions for such molecules.

Data Presentation: Molecular Geometry of this compound

| Parameter | Bond/Angle | Value (Computed) |

| Bond Lengths (Å) | Si-C | 1.86 |

| C-C | 1.54 | |

| Si-Cl | 2.05 | |

| C-H (methylene) | 1.09 | |

| C-H (methyl) | 1.09 | |

| Bond Angles (°) | C-Si-Cl | 111.5 |

| Cl-Si-Cl | 107.3 | |

| Si-C-C | 113.0 | |

| H-C-H (methylene) | 109.5 | |

| H-C-H (methyl) | 109.5 |

Note: These values are based on computational modeling and may vary slightly from experimental values.

Visualization of Molecular Structure

The three-dimensional arrangement of atoms in this compound is depicted in the following diagram.

Bonding in this compound

The bonding in this compound is characterized by polar covalent bonds, primarily due to the differences in electronegativity between the constituent atoms.

-

Si-Cl Bonds: The silicon-chlorine bonds are highly polar due to the significant electronegativity difference between silicon (1.90) and chlorine (3.16). This polarity results in a partial positive charge on the silicon atom and partial negative charges on the chlorine atoms, making the silicon center an electrophilic site susceptible to nucleophilic attack. This is the primary reason for the compound's high reactivity towards water and other nucleophiles.

-

Si-C Bond: The silicon-carbon bond is less polar than the Si-Cl bonds, with carbon being slightly more electronegative (2.55) than silicon. This bond is relatively stable but can be cleaved under certain reaction conditions.

-

C-C and C-H Bonds: The carbon-carbon and carbon-hydrogen bonds within the ethyl group are typical nonpolar and slightly polar covalent bonds, respectively, as seen in alkanes.

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of volatile compounds like this compound is typically achieved through gas-phase experimental techniques such as Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Principle: GED is a powerful technique for determining the geometric arrangement of atoms in gaseous molecules. A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed. The scattering pattern provides information about the internuclear distances within the molecule.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Bombardment: A monochromatic beam of electrons is directed at the effusing gas jet.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The radial distribution of scattered electron intensity is converted into a molecular scattering curve. This curve is then fitted to a theoretical model of the molecule's geometry. By refining the bond lengths, bond angles, and torsional angles of the model, an accurate molecular structure can be determined.

Microwave Spectroscopy

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The moments of inertia of the molecule can be determined from the frequencies of these transitions, which in turn provides highly accurate information about the molecule's bond lengths and angles. This technique is only applicable to molecules with a permanent dipole moment, which this compound possesses.

Methodology:

-

Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a waveguide.

-

Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

-

Absorption Spectrum: The absorption of microwaves is detected as a function of frequency, resulting in a rotational spectrum.

-

Spectral Analysis: The frequencies of the absorption lines are used to calculate the rotational constants of the molecule. These constants are related to the principal moments of inertia, from which the molecular geometry can be precisely determined, often in conjunction with isotopic substitution studies.

Experimental Workflow

The logical flow for determining the molecular structure of a volatile compound like this compound is illustrated in the following diagram.

References

An In-depth Technical Guide to Safety Precautions for Handling Ethyltrichlorosilane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of Ethyltrichlorosilane (ETCS) in a laboratory setting. Due to its hazardous properties, strict adherence to these guidelines is crucial to ensure the safety of all personnel.

Chemical and Physical Properties

This compound is a colorless, fuming liquid with a pungent odor.[1][2] It is highly flammable and reacts violently with water.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C2H5Cl3Si | [3] |

| Molecular Weight | 163.51 g/mol | [1][2] |

| Boiling Point | 99.5°C (211.1°F) | [1][2] |

| Melting Point | -105.6°C (-158°F) | [1] |

| Flash Point | 13.9°C (57°F) | [1][3] |

| Specific Gravity | 1.2381 at 20°C (68°F) | [1] |

| Vapor Density | 5.6 (Air = 1) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance with multiple risk factors.

| Hazard Class | GHS Classification |

| Flammable Liquids | Category 2 |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) |

Source: Gelest, Inc. Safety Data Sheet[4]

Primary Hazards:

-

Flammability: Highly flammable liquid and vapor.[1][4] Vapors are heavier than air and may travel to an ignition source and flash back.[3][5]

-

Reactivity: Reacts violently with water, moisture, steam, alcohols, and acetone, producing heat, combustible hydrogen gas, and corrosive hydrogen chloride (HCl) gas.[1]

-

Corrosivity: Causes severe skin burns and serious eye damage.[4][5] Contact with the liquid can cause permanent eye damage.[5]

-

Toxicity: Harmful if swallowed.[4] Inhalation may cause respiratory irritation, coughing, headache, and nausea.[4] Higher exposures can lead to a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[5]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Local exhaust ventilation should be used at the site of chemical release.[5]

-

Emergency eyewash fountains and safety showers must be readily available in the immediate work area.[4][5]

-

All equipment used when handling the product must be grounded and bonded to prevent static discharge.[1][6]

-

Use only non-sparking tools and explosion-proof electrical equipment.[4][5][6]

Personal Protective Equipment (PPE):

| PPE | Specification |

| Hand Protection | Neoprene or nitrile rubber gloves.[4] |

| Eye/Face Protection | Chemical goggles or a face shield.[4] Contact lenses should not be worn.[4][5] |

| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact.[4][5] |

| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur.[4] For emergencies, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) may be necessary.[1] |

Experimental Protocols: Handling and Storage

Handling:

-

Avoid all contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[4]

-

Handle under an inert gas atmosphere.

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][5] No smoking.

-

Wash hands thoroughly after handling.[4]

-

Contaminated work clothing should not be taken home and should be laundered by trained personnel.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

-

Store locked up.[4]

-

Incompatible with acids, alcohols, and oxidizing agents.[4]

Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.

Emergency Procedures

Spill Response:

-

Evacuate: Immediately evacuate all personnel from the spill area.[5]

-

Isolate: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions for liquids.[1]

-

Eliminate Ignition Sources: Remove all sources of ignition (no smoking, flares, sparks, or flames).[1][5]

-

Containment: Cover the spill with dry earth, dry sand, or other non-combustible material.[1][5] Do not use water.[1][5]

-

Cleanup: Use clean, non-sparking tools to collect the absorbed material and place it into a loosely covered plastic container for later disposal.[1]

-

Ventilate: Ventilate the area after cleanup is complete.[5]

Caption: A logical flow diagram for responding to an this compound spill.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing.[1][5] Rinse the skin with plenty of soap and water.[1][4] Seek immediate medical attention.[4][5] |

| Eye Contact | Immediately flush the eyes with lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4] |

| Ingestion | Rinse the mouth with large amounts of water.[1] Do NOT induce vomiting.[1][3] Seek immediate medical attention.[4] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][5]

-

Unsuitable Extinguishing Media: Do NOT use water, as it will react violently and produce toxic and corrosive hydrogen chloride gas.[5]

-

Specific Hazards: Vapors are heavier than air and can travel to an ignition source and flash back.[3][5] Containers may explode in a fire.[3] Poisonous gases, including phosgene and hydrogen chloride, are produced in a fire.[3][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1][4]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4][5] It may be necessary to contain and dispose of this chemical as a hazardous waste.[5] Do not dispose of waste into the sewer system.[4]

This technical guide is intended to provide a comprehensive overview of the safety precautions for handling this compound. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Trichloroethylsilane | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. gelest.com [gelest.com]

- 5. nj.gov [nj.gov]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Ethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (C2H5SiCl3) is a fundamental organosilicon compound characterized by its high reactivity, particularly with water, and its role as a precursor in the synthesis of various silicon-based materials. A thorough understanding of its physical properties, such as boiling point and density, is critical for its safe handling, application in chemical synthesis, and for the design and optimization of manufacturing processes. This guide provides a detailed overview of these key physical characteristics, supported by established experimental methodologies.

Core Physical Properties

The physical state of this compound under standard conditions is a colorless, fuming liquid with a sharp, irritating odor. It is known to react violently with water, producing corrosive hydrogen chloride gas.

Data Summary

The boiling point and density of this compound have been determined by multiple sources. The following table summarizes the reported values for these properties, providing a range that is useful for practical applications.

| Physical Property | Value | Conditions |

| Boiling Point | 99 - 102 °C (210 - 216 °F) | At 1 atm (760 mmHg) |

| Density | 1.228 - 1.24 g/cm³ | At 19 - 25 °C (66 - 77 °F) |

Detailed Data Points:

-

Boiling Point: Reported values include 99 °C[1][2][3], 99.5 °C[4][5], 100-101 °C[6], and 102 °C[7].

-

Density/Specific Gravity: Reported values include 1.24 g/cm³ at 25 °C[1], 1.2381 g/cm³ at 20 °C (68 °F)[4][5], 1.2373 g/cm³ at 20 °C[4], 1.238 g/cm³ at 25 °C[2][3], 1.228 g/cm³ at 19 °C[7], and 1.237 g/mL[6].

Experimental Protocols

Precise determination of the physical properties of a volatile and corrosive compound like this compound requires rigorous adherence to standardized experimental protocols. The methodologies outlined below are based on established standards, such as those from ASTM International, and are suitable for this purpose.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, a standard distillation method, such as one adapted from ASTM D86, is appropriate.[1] This method measures the temperature of the vapor as the liquid is distilled at atmospheric pressure.

Methodology:

-

Apparatus Setup: A simple or fractional distillation apparatus is assembled in a fume hood due to the corrosive and volatile nature of the substance. The apparatus consists of a distilling flask, a condenser, a receiving cylinder, and a calibrated thermometer or temperature probe. All glassware must be thoroughly dried to prevent reaction with the silane.

-

Sample Preparation: A measured volume of this compound (e.g., 100 mL) is placed into the distilling flask along with boiling chips to ensure smooth boiling.

-

Distillation: The flask is heated gently. The heating rate is controlled to produce distillate at a steady rate (e.g., 4-5 mL per minute).

-

Temperature Reading: The thermometer bulb is positioned so that it is completely immersed in the vapor phase, but not touching the liquid. The temperature is recorded when the first drop of distillate falls from the condenser tip (initial boiling point) and remains constant as the bulk of the material distills.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.3 kPa or 760 mmHg).

Density Determination (Digital Density Meter Method)

The density of a liquid is its mass per unit volume. A modern and accurate method for determining the density of liquids is through the use of a digital density meter, following a procedure like ASTM D4052.[3][6][8][9] This instrument measures the oscillation period of a U-shaped tube filled with the sample, from which the density is calculated.

Methodology:

-

Apparatus: A digital density meter capable of precise temperature control is used. The instrument must be suitable for handling corrosive liquids.

-

Calibration: The instrument is calibrated prior to use with two standards of known density, typically dry air and deionized water, at the desired measurement temperature (e.g., 20 °C or 25 °C).

-

Sample Injection: A small, bubble-free aliquot of this compound is carefully injected into the oscillating U-tube of the meter using a syringe. The measurement cell must be completely filled. Given the reactivity of this compound, this procedure must be performed in a dry, inert atmosphere (e.g., in a glove box) to prevent hydrolysis.

-

Measurement: The instrument measures the oscillation period of the filled tube and automatically calculates the density. The measurement is repeated until a stable reading is obtained.

-

Cleaning: After measurement, the cell is thoroughly cleaned with an appropriate solvent and dried completely to prevent corrosion and residue buildup.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of this compound using the distillation method.

Caption: Workflow for Boiling Point Determination by Distillation.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. youtube.com [youtube.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. matestlabs.com [matestlabs.com]

- 5. infinitalab.com [infinitalab.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. store.astm.org [store.astm.org]

- 8. psgraw.com [psgraw.com]

- 9. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

Ethyltrichlorosilane: A Versatile Precursor for Advanced Organosilicon Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (ETCS), with the chemical formula C₂H₅SiCl₃, is a highly reactive and versatile organosilicon compound.[1][2] Its structure, featuring a silicon atom bonded to an ethyl group and three reactive chlorine atoms, makes it an essential building block in organosilicon chemistry.[2][3] The polarity and reactivity of the silicon-chlorine (Si-Cl) bonds allow for a wide range of chemical transformations, positioning ETCS as a fundamental precursor for the synthesis of a diverse array of organosilicon compounds. These compounds are integral to numerous applications, from the production of silicone polymers and advanced materials to the development of novel therapeutic agents in medicinal chemistry.[1][4][5][6] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its role in creating sophisticated organosilicon molecules.

Physical and Chemical Properties

This compound is a colorless, fuming liquid with a sharp, pungent odor.[7][8] It is highly flammable and reacts violently with water, making careful handling imperative.[7][9][10] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅Cl₃Si | [1][11] |

| Molecular Weight | 163.51 g/mol | [7][11] |

| Appearance | Colorless fuming liquid | [7][8] |

| Boiling Point | 99-101 °C (210-212 °F) at 760 mmHg | [7][9][11] |

| Melting Point | -105.6 °C (-158 °F) | [7][10] |

| Density | 1.237 - 1.238 g/mL at 20-25 °C | [2][9][11] |

| Vapor Density (Air=1) | 5.6 | [7][9] |

| Flash Point | 13.9 °C (57 °F) | [7][8] |

| Refractive Index @ 20°C | 1.4260 | [11] |

| Solubility | Reacts violently with water, steam, and alcohols.[7][10] | [7][10] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents.[11] | [11] |

Synthesis of this compound

Industrially, organochlorosilanes like this compound are primarily produced via the Direct Process (also known as the Müller-Rochow process).[12] This method involves the reaction of an alkyl halide with elemental silicon at high temperatures, typically in the presence of a copper catalyst.[12][13]

For this compound, the reaction is:

2 C₂H₅Cl + Si → (C₂H₅)₂SiCl₂ (major product) C₂H₅Cl + Si + HCl → C₂H₅SiCl₃ + H₂ (simplified representation for trichlorosilane formation)

The process yields a mixture of ethylchlorosilanes, including diethyldichlorosilane, this compound, and other related compounds, which are then separated by fractional distillation.[14]

Reactivity and Key Reactions as a Precursor

The synthetic utility of this compound is derived from the high reactivity of its three Si-Cl bonds, which are susceptible to nucleophilic substitution.[3] This allows for the systematic replacement of chlorine atoms to build a wide variety of molecular architectures.

Hydrolysis and Polycondensation

The most fundamental reaction of this compound is its hydrolysis, which occurs rapidly upon contact with water.[1][7][8] This reaction initially forms ethylsilanetriol (C₂H₅Si(OH)₃), a highly unstable intermediate. These silanol intermediates readily undergo self-condensation, eliminating water to form stable siloxane bonds (Si-O-Si), leading to the creation of cross-linked polysiloxane networks, commonly known as silicones.[14][15]

Alcoholysis (Alkoxylation)

Reacting this compound with alcohols (ROH) results in the stepwise substitution of chloride ions with alkoxy groups (OR), yielding ethylalkoxysilanes. This reaction produces corrosive hydrogen chloride (HCl) as a byproduct. The resulting ethylalkoxysilanes, such as ethyltriethoxysilane, are more stable to handle than their chlorosilane counterparts and are themselves valuable precursors, often used in sol-gel processes.

Grignard and Organolithium Reactions

The Si-Cl bonds can be readily substituted by various organic moieties through reactions with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents. This provides a powerful and versatile route to form new silicon-carbon bonds, allowing for the synthesis of a vast range of organosilane compounds with tailored functionalities. The number of chlorine atoms substituted can be controlled by adjusting the stoichiometry of the organometallic reagent.

Applications of ETCS-Derived Compounds

The versatility of this compound as a precursor enables its use across multiple high-technology sectors.

-

Silicone Polymers and Resins: As a trifunctional silane, ETCS is a key cross-linking agent in the production of silicone resins and elastomers, imparting durability, thermal stability, and dielectric properties.

-

Surface Modification: ETCS and its derivatives are widely used as coupling agents to improve adhesion between organic polymers and inorganic substrates (e.g., glass, metals, fillers).[1][2] They are also used to create hydrophobic and water-repellent coatings on surfaces.[11] The ethyl group provides a non-polar, hydrophobic character to the treated surface.[11]

-

Microelectronics: In the semiconductor industry, organosilanes derived from precursors like ETCS are used to form dielectric layers and specialized coatings.[11]

-

Medicinal Chemistry and Drug Development: The incorporation of silicon into drug candidates is a strategy used to enhance pharmacological properties.[4][5][16] Replacing a carbon atom with a silicon atom (a "sila-substitution") can:

-

Increase Lipophilicity: The silyl group can enhance penetration through cell membranes.[4][17]

-

Alter Metabolic Stability: The Si-C bond is generally stable, but its presence can block or alter metabolic pathways, potentially increasing a drug's half-life.

-

Modify Potency and Selectivity: The larger size and different bond angles of silicon compared to carbon can influence how a molecule binds to its biological target.[4][17] Organosilicon compounds derived from ETCS can serve as intermediates in the synthesis of these silicon-containing bioactive molecules.[6]

-

Experimental Protocols

The following section provides a generalized methodology for a common reaction involving this compound. Caution: this compound is highly reactive and corrosive. All procedures must be conducted by trained personnel in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE).[18][19]

Generalized Protocol for Synthesis of Ethyltriethoxysilane (Alcoholysis)

Objective: To synthesize ethyltriethoxysilane from this compound and ethanol.

Materials:

-

This compound (C₂H₅SiCl₃)

-

Anhydrous Ethanol (C₂H₅OH)

-

Anhydrous Toluene (or other inert solvent)

-

Dry Nitrogen or Argon gas

-

Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

-

A base (e.g., pyridine or triethylamine) to scavenge HCl (optional, but recommended).

Procedure:

-

Setup: Assemble the reaction apparatus (three-neck flask with stirrer, dropping funnel, and condenser connected to a gas bubbler) and flame-dry it under a stream of inert gas to remove all moisture.

-

Reactant Loading: Charge the flask with anhydrous toluene and the HCl scavenger (if used). Cool the flask in an ice bath.

-

Addition of ETCS: Slowly add the desired amount of this compound to the stirred solvent.

-

Addition of Alcohol: Dissolve a stoichiometric excess (at least 3 equivalents) of anhydrous ethanol in anhydrous toluene and place it in the dropping funnel. Add the ethanol solution dropwise to the cooled, stirred this compound solution. The reaction is exothermic and will generate HCl gas. Maintain a slow addition rate to control the temperature and gas evolution.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture. If a base was used, the hydrochloride salt will precipitate and can be removed by filtration.

-

Purification: The solvent and any excess ethanol are removed by distillation. The final product, ethyltriethoxysilane, is then purified by fractional distillation under reduced pressure.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Flammability: It is a highly flammable liquid with a low flash point.[7][18] Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[18]

-

Reactivity: It reacts violently with water, moisture, steam, and alcohols to produce heat and toxic, corrosive fumes of hydrogen chloride (HCl).[7][10] It must be handled and stored under an inert, dry atmosphere.

-

Corrosivity and Toxicity: ETCS is corrosive and causes severe skin and eye burns upon contact.[8][19] Inhalation of its vapors is toxic and can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[8][19]

-

Handling: Always use in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[18][19] Ensure emergency eye wash stations and showers are readily accessible.[19]

Conclusion

This compound is a cornerstone of organosilicon chemistry. Its trifunctional nature provides a robust platform for synthesizing an extensive range of molecules with precisely controlled structures and properties. From creating durable, high-performance polymers to enabling the surface modification of materials and providing new scaffolds for drug discovery, the applications of ETCS-derived compounds are both broad and critical. A thorough understanding of its reactivity and handling requirements is essential for safely harnessing its full potential in research and industrial applications.

References

- 1. CAS 115-21-9: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Trichloroethylsilane | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. This compound(115-21-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 11. This compound | [gelest.com]

- 12. mdpi.com [mdpi.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. What are Chlorosilanes? | Elkem.com [elkem.com]

- 15. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. gelest.com [gelest.com]

- 19. nj.gov [nj.gov]

The Versatile Role of Ethyltrichlorosilane in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyltrichlorosilane (EtSiCl₃), a volatile and reactive organosilicon compound, has emerged as a valuable reagent in a wide array of organic transformations. Its utility stems from the presence of three reactive chlorine atoms and an ethyl group attached to a central silicon atom, rendering it a potent electrophile and a versatile building block. This technical guide provides an in-depth exploration of the core applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers and professionals in the field.

Physicochemical Properties and Safety Considerations

This compound is a colorless, fuming liquid with a pungent odor.[1][2] Due to its high reactivity, particularly with water and other nucleophiles, specific handling procedures are crucial for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅Cl₃Si | [1] |

| Molecular Weight | 163.51 g/mol | [1] |

| Boiling Point | 99.5 °C (211.1 °F) | [1][2] |

| Melting Point | -105.6 °C (-158.1 °F) | [3] |

| Flash Point | 14 °C (57 °F) | [1][2] |

| Density | 1.238 g/mL at 25 °C | [3] |

Safety Precautions: this compound is highly flammable and reacts violently with water, steam, or moisture to produce toxic and corrosive hydrogen chloride gas.[1][3][4] It should be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from ignition sources.[5] Personal protective equipment, including flame-resistant lab coats, chemical-resistant gloves, and safety goggles, is mandatory.[5] All equipment must be thoroughly dried before use to prevent accidental hydrolysis.

Quenching and Disposal: Unused or residual this compound must be quenched carefully. A recommended procedure involves the slow addition of the silane to a stirred, cooled (0 °C) solution of isopropanol in an inert solvent like toluene. After the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the addition of water to complete the quenching process.[5] The resulting mixture should be neutralized before disposal according to local regulations.

References

- 1. Trichloroethylsilane | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cobalt-Catalyzed Intramolecular [4 + 2] Cycloaddition of Cyclopropyl-Capped Dienes with Alkynes/Alkenes/Allene and Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nj.gov [nj.gov]

- 5. chemistry.nd.edu [chemistry.nd.edu]

An In-depth Technical Guide to the Electrophilic Nature of Ethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction